molecular formula C8H3Cl2F3O B1390465 2-Chloro-6-(trifluoromethyl)benzoyl chloride CAS No. 916420-44-5

2-Chloro-6-(trifluoromethyl)benzoyl chloride

Cat. No.: B1390465
CAS No.: 916420-44-5
M. Wt: 243.01 g/mol
InChI Key: ZGPUACVHATTXEX-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H3Cl2F3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the second position and a trifluoromethyl group at the sixth position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 2-Chloro-6-(trifluoromethyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the benzoic acid derivative with the chlorinating agent in an inert solvent like dichloromethane or chloroform.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carefully controlled to optimize yield and purity.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.

    Acylation Reactions: It is used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 2-Chloro-6-(trifluoromethyl)benzoyl group into aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Acylation: Lewis acids like aluminum chloride (AlCl3) are used as catalysts in Friedel-Crafts acylation reactions.

Major Products:

    Substitution Reactions: The major products are derivatives where the chlorine atom is replaced by the nucleophile.

    Acylation Reactions: The major products are aromatic compounds with the 2-Chloro-6-(trifluoromethyl)benzoyl group attached.

Scientific Research Applications

2-Chloro-6-(trifluoromethyl)benzoyl chloride is utilized in various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Biology: It serves as a reagent in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

    Medicine: The compound is involved in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce the 2-Chloro-6-(trifluoromethyl)benzoyl moiety into target molecules.

Comparison with Similar Compounds

    2-Chloro-6-fluorobenzoyl chloride: Similar in structure but with a fluorine atom instead of the trifluoromethyl group.

    2-(Trifluoromethyl)benzoyl chloride: Lacks the chlorine atom at the second position.

    2-Chlorobenzoyl chloride: Lacks the trifluoromethyl group.

Uniqueness: 2-Chloro-6-(trifluoromethyl)benzoyl chloride is unique due to the presence of both the chlorine and trifluoromethyl groups, which confer distinct reactivity and properties. The trifluoromethyl group significantly increases the compound’s electrophilicity, making it a more potent acylating agent compared to its analogs.

Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O/c9-5-3-1-2-4(8(11,12)13)6(5)7(10)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPUACVHATTXEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601258569
Record name 2-Chloro-6-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916420-44-5
Record name 2-Chloro-6-(trifluoromethyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916420-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-(trifluoromethyl)benzoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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